

Isotopic Purity of Tazarotene-13C2,d2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of **Tazarotene-13C2,d2**, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. While specific batch-to-batch isotopic purity values for commercially available **Tazarotene-13C2,d2** are proprietary and not publicly disclosed, this document outlines the industry standards, determination methodologies, and the compound's biological context.

Quantitative Data Summary

Isotope-labeled pharmaceutical standards are synthesized to achieve high isotopic enrichment, ensuring their utility in sensitive analytical methods.[1][2] The primary specifications for **Tazarotene-13C2,d2** are summarized below. The isotopic purity is typically expected to be high, minimizing interference from unlabeled species.[3]



Parameter	Description	Source
Compound Name	Tazarotene-13C2,d2	[4]
Chemical Formula	C19[¹³ C]2H19D2NO2S	[4]
Molecular Weight	355.46 g/mol	[4]
Isotopic Purity	While a specific numerical value is not publicly available, it is expected to be high (typically ≥98%) to serve as a reliable internal standard in quantitative mass spectrometry-based assays. The purity is determined using Mass Spectrometry and NMR Spectroscopy.	[2]
Chemical Purity	Typically ≥98%	General industry standard

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for compounds like **Tazarotene-13C2,d2** is critical for its function as an internal standard. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique to ascertain isotopic enrichment.

Methodology:

• Sample Preparation: A dilute solution of **Tazarotene-13C2,d2** is prepared in a suitable solvent (e.g., acetonitrile or methanol).



- Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Mass Analysis: The instrument is operated in full-scan mode to detect the molecular ion cluster.
- Data Analysis: The relative intensities of the ion corresponding to Tazarotene-13C2,d2 and
 any ions corresponding to lesser-labeled or unlabeled Tazarotene are measured. The
 isotopic purity is calculated from the ratio of the peak area of the desired isotopologue to the
 sum of the peak areas of all related isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the location and extent of isotopic labeling.

Methodology:

- Sample Preparation: A solution of **Tazarotene-13C2,d2** is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- ¹H NMR Spectroscopy: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms deuteration. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the extent of deuteration.
- ¹³C NMR Spectroscopy: The enhancement of signals from the ¹³C-labeled positions confirms the carbon-13 enrichment. Quantitative ¹³C NMR can be used to determine the percentage of ¹³C at the labeled sites.
- ²H NMR Spectroscopy: Direct detection of the deuterium nucleus provides a spectrum where the chemical shifts correspond to the sites of deuteration, confirming the label positions.

Tazarotene Signaling Pathway

Tazarotene is a third-generation topical retinoid.[5] It is a prodrug that is rapidly converted to its active form, tazarotenic acid, in the body.[5] Tazarotenic acid selectively binds to retinoic acid



receptors (RARs), particularly RAR-β and RAR-γ, to modulate gene expression.[5] This interaction leads to changes in cellular differentiation, proliferation, and inflammation.[5]



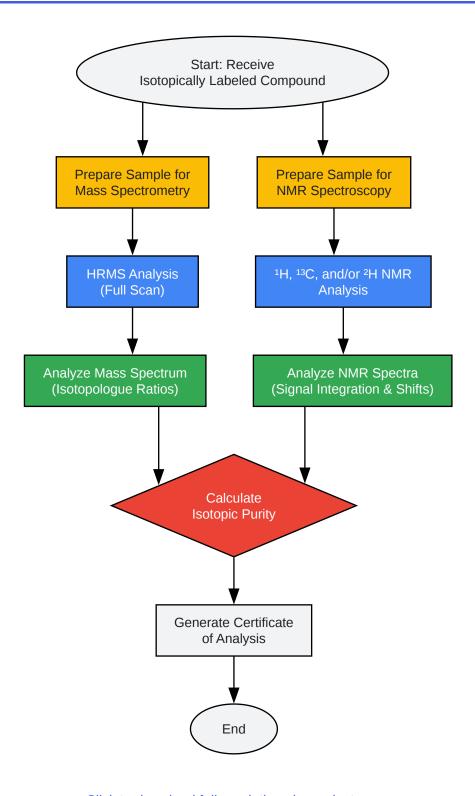
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Caption: Tazarotene's mechanism of action.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a general workflow for the characterization and purity assessment of an isotopically labeled compound like **Tazarotene-13C2,d2**.





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Caption: Isotopic purity determination workflow.

Conclusion



Tazarotene-13C2,d2 is a vital tool for pharmacokinetic and other quantitative studies requiring a reliable internal standard. While the precise isotopic purity is determined on a per-batch basis by the manufacturer, it is consistently synthesized to meet the high standards required for sensitive bioanalytical applications. The methodologies of mass spectrometry and NMR spectroscopy are the cornerstones of verifying the isotopic enrichment and structural integrity of such labeled compounds, ensuring data accuracy and reliability in drug development and research.

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